
4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine
Übersicht
Beschreibung
4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine, also known as CCPA, is a potent and selective A1 adenosine receptor agonist. It has been extensively studied for its potential therapeutic applications in various medical fields.
Wirkmechanismus
4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine exerts its effects through activation of the A1 adenosine receptor. This receptor is widely expressed in various tissues, including the heart, brain, and immune system. Activation of the A1 receptor leads to a variety of intracellular signaling pathways, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects, including reducing heart rate, decreasing blood pressure, and improving cardiac function. In the brain, 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has been shown to have neuroprotective effects and may improve cognitive function. 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the A1 receptor. However, 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine's effects can be influenced by factors such as pH and temperature, which must be carefully controlled in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine. One area of interest is its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential in cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to fully understand 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine's mechanisms of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has been studied for its potential therapeutic applications in various medical fields, including cardiology, neurology, and oncology. In cardiology, 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has been shown to have cardioprotective effects, reducing ischemic injury and improving cardiac function. In neurology, 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has been shown to have anti-tumor effects and may be useful in cancer treatment.
Eigenschaften
IUPAC Name |
4-chloro-6-(2-cyclopropylpyrrolidin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c12-9-6-10(15-11(13)14-9)16-5-1-2-8(16)7-3-4-7/h6-8H,1-5H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJFHGVTIFGUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=NC(=N2)N)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B7549682.png)
![Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl-](/img/structure/B7549689.png)
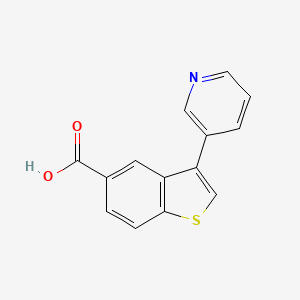

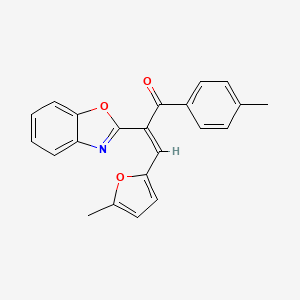
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7549730.png)
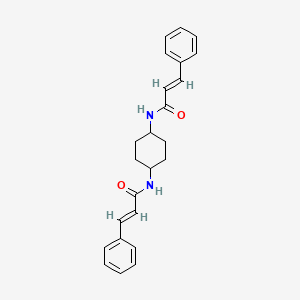
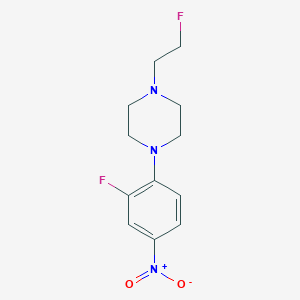
![N'-(4-chlorophenyl)sulfonyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B7549746.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B7549756.png)
![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)
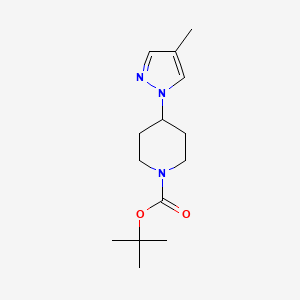
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)